molecular formula C24H22ClN3O2S B7730287 (2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide

(2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B7730287
M. Wt: 452.0 g/mol
InChI Key: WUZRQYUXPJVTEQ-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes a butoxyphenyl group, a chlorobenzyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the butoxyphenyl group, and the final coupling to form the cyanoprop-2-enamide structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-ethoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
  • (2E)-3-(4-methoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide has a unique butoxyphenyl group that may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(4-butoxyphenyl)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c1-2-3-12-30-20-10-8-17(9-11-20)13-19(15-26)23(29)28-24-27-16-21(31-24)14-18-6-4-5-7-22(18)25/h4-11,13,16H,2-3,12,14H2,1H3,(H,27,28,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZRQYUXPJVTEQ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.